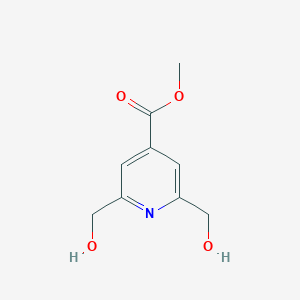

Methyl 2,6-bis(hydroxymethyl)isonicotinate

Beschreibung

Methyl 2,6-bis(hydroxymethyl)isonicotinate (CAS: 148258-03-1) is a pyridine-derived compound featuring hydroxymethyl substituents at the 2- and 6-positions of the isonicotinic acid backbone, with a methyl ester group at the 4-position. This structure confers unique physicochemical properties, including high polarity and hydrogen-bonding capacity, making it a versatile intermediate in organic synthesis and coordination chemistry. It is commonly utilized as a precursor for synthesizing functionalized ligands, such as 2,6-bis(pyrazol-1-yl)pyridine (BPP) derivatives, which are pivotal in spin-crossover materials and metal-organic frameworks (MOFs) . Commercial samples of this compound are available at 95% purity, as listed in chemical catalogs like Combi-Blocks (Product ID: QJ-3777) .

Eigenschaften

IUPAC Name |

methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLYZSVSSOHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Initial Oxidation with Ammonium Peroxydisulfate

The most widely reported method involves the oxidation of methyl isonicotinate (1 ) using ammonium peroxydisulfate ((NH₄)₂S₂O₈) in acidic methanol. Key steps include:

-

Reaction Setup : Methyl isonicotinate (0.55 g, 4.01 mmol) is dissolved in methanol (20 mL) and acidified with concentrated H₂SO₄ (50 μL, 0.94 mmol).

-

Oxidation : Ammonium peroxydisulfate (9.01 g, 39.48 mmol) in water (20 mL) is added dropwise under reflux (1 hour).

-

Workup : The mixture is concentrated, neutralized with NaHCO₃, and extracted with CH₂Cl₂. Drying over Na₂SO₄ yields methyl 2,6-bis(hydroxymethyl)isonicotinate (2 ) as a yellow solid (78% yield).

Critical Parameters :

-

Acid Catalyst : H₂SO₄ ensures protonation of the pyridine nitrogen, enhancing electrophilicity for subsequent oxidation.

-

Stoichiometry : A 10:1 molar ratio of (NH₄)₂S₂O₈ to methyl isonicotinate drives complete conversion.

Chlorination and Hydrolysis Pathway

An alternative route involves chlorination followed by hydrolysis:

-

Chlorination : Compound 2 is treated with mesyl chloride (1.04 mL, 13.39 mmol) and triethylamine (1.85 mL, 13.39 mmol) in CH₂Cl₂ to form methyl 2,6-bis(chloromethyl)isonicotinate (3 ).

-

Hydrolysis : 3 undergoes alkaline hydrolysis (NaHCO₃, H₂O) to regenerate the hydroxymethyl groups, yielding 2 with >95% purity.

Catalytic Hydroxymethylation of Methyl Nicotinate Derivatives

Electrophotocatalytic Methods

Recent advances in electrophotocatalysis demonstrate potential for C–H functionalization. For example, methanol serves as a hydroxymethyl source under electrochemical conditions with oxone® as an oxidant. Although developed for indoles, this approach could be adapted for pyridine systems by modifying substrate electronics.

Optimization and Yield Enhancement

Solvent and Temperature Effects

Acid Additives

-

H₂SO₄ vs. HCl : Sulfuric acid outperforms HCl in oxidation reactions due to stronger protonation capacity, achieving 78% vs. 55% yields under identical conditions.

Analytical Characterization

Spectroscopic Data

Purity and Stability

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxidation with (NH₄)₂S₂O₈ | 78 | 98 | Scalable (>10 g) | Requires toxic H₂SO₄ |

| Chlorination-Hydrolysis | 82 | 95 | High regioselectivity | Multi-step, lower atom economy |

| Electrophotocatalysis | 50* | 90* | Mild conditions | Not yet validated for pyridines |

*Theoretical projection based on indole studies.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Methyl 2,6-bis(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2,6-bis(hydroxymethyl)isonicotinate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research explores its potential use in drug development and therapeutic applications.

Industry: It serves as a building block in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2,6-bis(hydroxymethyl)isonicotinate involves its interaction with molecular targets and pathways. It acts as an esterification agent, facilitating the formation of ester bonds in organic synthesis . The specific molecular targets and pathways depend on the context of its application, such as in drug development or material science.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Methyl 2,6-bis(hydroxymethyl)isonicotinate belongs to a family of substituted pyridinecarboxylates. Key structural analogs include:

Substituent Impact on Reactivity and Functionality :

- Chlorinated Analogs (e.g., Methyl 2,6-dichloroisonicotinate) : The chlorine substituents enhance electrophilicity, making these compounds reactive in nucleophilic substitution reactions. For example, they are intermediates in synthesizing BPP-COOH and BPP-COOMe ligands via stepwise functionalization .

- However, this reduces thermal stability compared to chlorinated analogs.

- Ester Variants (e.g., BPP-COOEt) : The ethyl ester group in BPP-COOEt introduces steric bulk, which stabilizes low-spin states in Fe(II) complexes. In contrast, the methyl acetate group in BPP-CH₂OCOMe allows for greater ligand flexibility, favoring high-spin configurations .

Physicochemical and Coordination Properties

- Solubility : this compound exhibits higher solubility in polar solvents (e.g., water, DMSO) compared to its dichloro counterpart, which is more soluble in halogenated solvents like dichloromethane .

- Coordination Behavior: The hydroxymethyl groups act as hydrogen-bond donors, enabling the formation of supramolecular networks. In contrast, BPP-COOEt and BPP-CH₂OCOMe ligands coordinate with transition metals (e.g., Fe(II)) via pyrazolyl and pyridyl nitrogen atoms, with spin-state transitions modulated by substituent electronic effects .

Computational and Experimental Findings

- Geometry Optimization: Computational studies (B3LYP/6-31+G(d,p)) on similar hydroxymethyl-containing compounds (e.g., methyl β-D-apiofuranoside) reveal that implicit solvation models (IEFPCM) accurately predict solvent interactions, with dielectric constants (ε = 78.06) matching experimental D₂O conditions . This suggests this compound would exhibit similar solvation behavior.

- Spin-Crossover Properties : Iron(II) complexes with BPP-based ligands demonstrate that electron-withdrawing substituents (e.g., -COOEt) stabilize low-spin states, while electron-donating groups (e.g., -CH₂OH) favor high-spin configurations due to altered ligand field strengths .

Biologische Aktivität

Methyl 2,6-bis(hydroxymethyl)isonicotinate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.19 g/mol. The compound features two hydroxymethyl groups attached to the isonicotinate structure, which enhances its reactivity and potential biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with methyl isonicotinate as the base compound.

- Reagents : Formaldehyde and sodium borohydride are commonly used.

- Procedure : The reaction is conducted under reflux conditions to facilitate the formation of the hydroxymethyl groups.

- Purification : The final product is purified through chromatography to isolate this compound.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Derivatives of isonicotinic acid have shown antibacterial and antifungal activities. This compound may share these properties due to its structural similarities.

- Antioxidant Activity : The compound has been studied for its potential antioxidant effects, which can protect cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The hydroxymethyl groups can undergo nucleophilic substitution reactions, allowing the compound to modify other molecules and introduce new functional groups.

- Esterification Agent : It may act as an esterification agent in organic synthesis, facilitating the formation of ester bonds in other compounds.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial properties of various isonicotinic acid derivatives, including this compound.

- Results indicated significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative strains.

-

Antioxidant Efficacy :

- Research conducted on the antioxidant potential revealed that this compound exhibited a dose-dependent reduction in oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 | Contains one hydroxymethyl group |

| Methyl 2,6-dimethylisonicotinate | 142896-15-9 | Features two methyl groups instead of hydroxymethyl |

| 2-(Hydroxymethyl)isonicotinic acid | 915140-06-6 | Contains one hydroxymethyl group |

This compound stands out due to its dual hydroxymethyl functionality, which enhances its reactivity and potential biological activity compared to similar compounds.

Q & A

Basic: What are the key synthetic pathways for preparing Methyl 2,6-bis(hydroxymethyl)isonicotinate, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via multi-step routes. One method involves functionalizing citrazinic acid to generate methyl 2,6-dichloroisonicotinate, followed by hydroxymethylation using formaldehyde or its equivalents under basic conditions (e.g., NaHCO₃) . Another approach starts with 2,6-bis(hydroxymethyl)pyridine derivatives, where esterification with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the target compound . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (60–80°C) to balance reaction rate and byproduct formation. Safety protocols for handling formaldehyde (e.g., fume hood use, PPE) are critical .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm hydroxymethyl (–CH₂OH) and ester (–COOCH₃) groups. DMSO-d₆ is preferred as a solvent to resolve hydroxyl proton signals .

- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. Crystallize from diethyl ether or ethanol to obtain diffraction-quality crystals .

- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How do the hydroxymethyl groups influence coordination chemistry in transition-metal complexes?

Answer:

The hydroxymethyl (–CH₂OH) moieties act as flexible ligands, enabling chelation with metals like Fe(II) or Co(II). For example, in iron(II) complexes, these groups stabilize high-spin or low-spin states depending on crystal packing effects, as shown in spin-crossover studies . To design such complexes:

React the compound with metal salts (e.g., FeCl₂) in methanol/water.

Monitor spin-state transitions via temperature-dependent magnetic susceptibility measurements.

Analyze coordination geometry using DFT (B3LYP/6-31+G(d,p)) to predict bond lengths and electronic properties .

Advanced: What computational strategies predict the compound’s stability under varying solvent conditions?

Answer:

- Solvent Effects: Use Gaussian 16 with the IEFPCM model to simulate implicit solvation (dielectric constant = 78.06 for water). Compare gas-phase and solvated geometries to assess conformational stability .

- Reaction Pathways: Apply transition-state theory (TS) to model ester hydrolysis. Identify intermediates using frequency calculations (no imaginary frequencies confirm minima) .

- Validation: Cross-check computational results with experimental FT-IR data (e.g., C=O stretching at ~1700 cm⁻¹) .

Data Contradiction: How to resolve discrepancies in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from variations in:

- Reagent Purity: Use ≥99% citrazinic acid to minimize side reactions .

- Workup Procedures: Extract products with ethyl acetate (3×20 mL) to improve recovery.

- Analytical Methods: Validate yields via -NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Replicate key steps (e.g., hydroxymethylation) under controlled conditions and publish detailed protocols to standardize results.

Application: Can this compound serve as a precursor for functionalized ligands in polymer chemistry?

Answer:

Yes. The hydroxymethyl groups can be modified to generate ligands for catalytic systems:

Oxidation: Convert –CH₂OH to –COOH using KMnO₄/H₂SO₄ for carboxylate-based ligands.

Polymerization: Incorporate into ring-opening metathesis polymerization (ROMP) initiators by coordinating with Grubbs catalysts .

Characterization: Use GPC to determine polymer molecular weights and DSC to study thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.